molecular formula C14H15NO2 B10889399 5-methyl-N-(4-methylbenzyl)furan-2-carboxamide

5-methyl-N-(4-methylbenzyl)furan-2-carboxamide

Cat. No.: B10889399
M. Wt: 229.27 g/mol
InChI Key: JUMLIEGYKDRHKM-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylbenzyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 5-methyl-N-(4-methylbenzyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group followed by the conversion to the corresponding phosphonate. This intermediate is then reacted with an aldehyde in the presence of a base to form the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

5-methyl-N-(4-methylbenzyl)furan-2-carboxamide undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination, triethyl phosphite for phosphonation, and bases like sodium hydride for subsequent reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential antibacterial and antiviral activities. . Additionally, 5-methyl-N-(4-methylbenzyl)furan-2-carboxamide may have applications in the treatment of various diseases due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring in its structure is known to interact with biological molecules, potentially inhibiting the activity of certain enzymes or receptors . This interaction can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 5-methyl-N-(4-methylbenzyl)furan-2-carboxamide include other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam . These compounds share a similar furan ring structure but differ in their substituents, leading to variations in their biological activities and applications. The unique structure of this compound makes it distinct and potentially more effective in certain applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-methyl-N-[(4-methylphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H15NO2/c1-10-3-6-12(7-4-10)9-15-14(16)13-8-5-11(2)17-13/h3-8H,9H2,1-2H3,(H,15,16)

InChI Key

JUMLIEGYKDRHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C

Origin of Product

United States

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